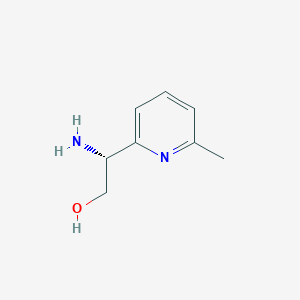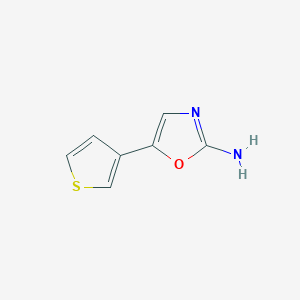
5-(Thiophen-3-yl)oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiophen-3-yl)oxazol-2-amine is a heterocyclic compound that contains both a thiophene ring and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions to form oxazoles . The thiophene ring can be introduced through various arylation reactions, such as palladium-catalyzed direct arylation .
Industrial Production Methods
Industrial production of 5-(Thiophen-3-yl)oxazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
化学反応の分析
Types of Reactions
5-(Thiophen-3-yl)oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Both the thiophene and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazole ring can produce amino derivatives .
科学的研究の応用
5-(Thiophen-3-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(Thiophen-3-yl)oxazol-2-amine depends on its specific application. For example, as a fluorescent probe, it interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties . In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
類似化合物との比較
Similar Compounds
5-(Thiophen-2-yl)oxazol-3-amine: Similar in structure but with the thiophene ring attached at a different position.
2-(Thiophen-3-yl)oxazole: Lacks the amino group, leading to different chemical properties and reactivity.
Uniqueness
5-(Thiophen-3-yl)oxazol-2-amine is unique due to the specific positioning of the thiophene and oxazole rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C7H6N2OS |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
5-thiophen-3-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-3-6(10-7)5-1-2-11-4-5/h1-4H,(H2,8,9) |
InChIキー |
WGJFDIAJTUHLTL-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CN=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


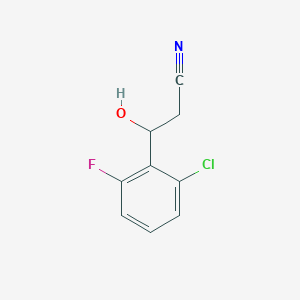
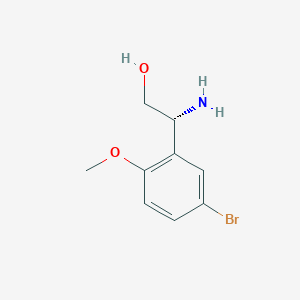
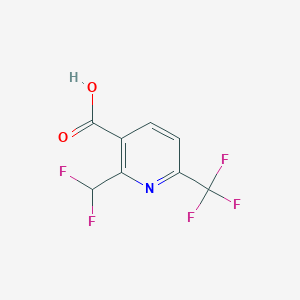
![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
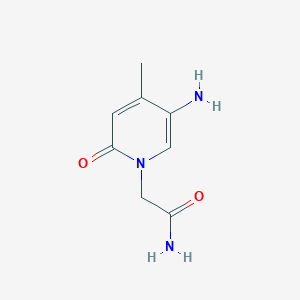
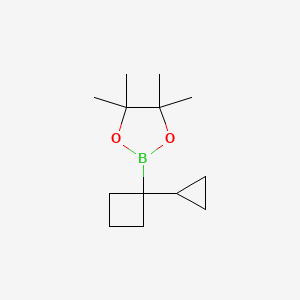
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
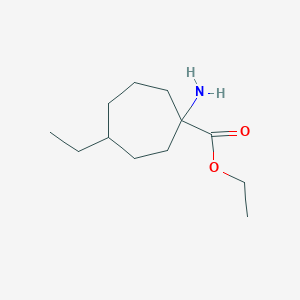
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
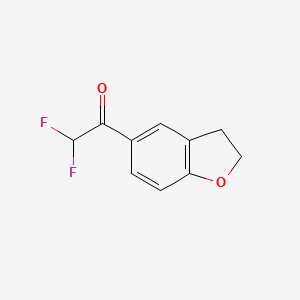
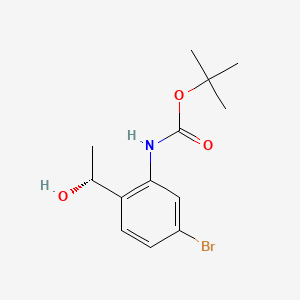
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
